4-Ethylcyclohexanone
Overview
Description
4-Ethylcyclohexanone is a chemical compound that belongs to the family of cyclohexanones. It is characterized by the presence of an ethyl group attached to the fourth carbon of the cyclohexanone ring. The compound has been the subject of various studies due to its potential as a building block in organic synthesis and its relevance in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 4-ethylcyclohexanone derivatives has been explored in several studies. An attempt to synthesize 4-ethylcyclohex-2-enone through a Robinson-type ring closure resulted in a mixture of conjugated and non-conjugated ketones, with the conjugated isomer being isolated . Additionally, the synthesis of 4-ethylidenecyclohexanone was achieved by the pyrolysis of 4-carboxy-4-vinylheptanedioic acid with barium carbonate . These methods highlight the challenges and strategies in synthesizing substituted cyclohexanone derivatives.
Molecular Structure Analysis
The molecular structure of 4-ethylcyclohexanone has been investigated using microwave spectroscopy. The rotational spectrum observed in the frequency region from 6.0 to 18.0 GHz revealed transitions with a-, b-, and c-dipole selection rules. The rotational constants and electric dipole moment measurements are consistent with a chair conformation of the cyclohexanone ring with the ethyl group in an equatorial position .
Chemical Reactions Analysis
Various chemical reactions involving 4-ethylcyclohexanone and its derivatives have been studied. For instance, the hydrogenation of ethyl 4-methyl-1-cyclohexenyl ether, a related compound, over platinum metal catalysts has been examined, providing insights into the hydrogenation process and the influence of different catalysts . Additionally, the enantioselective deprotonation of 4-tert-butylcyclohexanone using chiral lithium amides demonstrates the potential for stereoselective reactions involving cyclohexanone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethylcyclohexanone derivatives are crucial for their application in synthesis. The rotational constants and electric dipole moment of 4-ethylcyclohexanone provide valuable information about its conformation and electronic distribution . Moreover, the synthesis of doubly chiral compounds like (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone through enzymatic asymmetric reduction illustrates the importance of chirality and stereochemistry in the physical properties of these compounds .
Scientific Research Applications
1. Biotransformation and Stereoselective Reduction
4-Ethylcyclohexanone has been studied for its biotransformation capabilities using anthracnose fungi as biocatalysts. These fungi can stereoselectively reduce 4-ethylcyclohexanone to its corresponding cis- and trans-alcohols, with some fungi showing a high degree of stereoselectivity. This suggests potential applications in stereoselective synthesis and organic chemistry, leveraging the biocatalytic abilities of microorganisms for the selective production of specific chemical compounds (Miyazawa, Okamura, Yamaguchi & Kameoka, 2000).
2. Molecular Spectroscopy
The rotational spectrum of 4-ethylcyclohexanone has been extensively studied, revealing detailed molecular characteristics such as rotational constants and electric dipole moments. These parameters are crucial for understanding the molecular geometry and electronic structure, indicating its significance in fields like molecular physics and chemistry (Soohyun Ka, Inhee Park & J. Oh, 2008).
3. Asymmetric Catalysis
4-Ethylcyclohexanone has been involved in studies related to asymmetric catalysis. The enantioselectivity in copper-catalyzed conjugate addition reactions has been demonstrated, showing the potential of 4-ethylcyclohexanone in the synthesis of optically active compounds, a crucial aspect in the development of pharmaceuticals and other biologically active compounds (Keitaro Matsumoto, Yukihiro Nakano, Naoatsu Shibata & S. Sakaguchi, 2016).
Safety And Hazards
4-Ethylcyclohexanone is a combustible liquid . It may cause skin irritation and allergic skin reactions . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
4-ethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSDJGWHKXFVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202807 | |
Record name | 4-Ethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylcyclohexanone | |
CAS RN |
5441-51-0 | |
Record name | 4-Ethylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5441-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylcyclohexanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Ethylcyclohexanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ERC99KWN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.